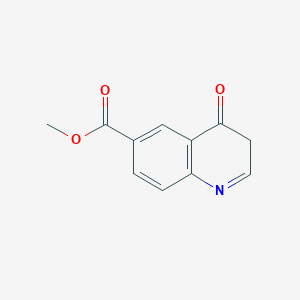
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate, followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another method involves the reaction between N-alkyl- or N-arylanilines and activated alkynes in the presence of triflic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions, particularly at the quinoline ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have significant biological and pharmaceutical activities .
Scientific Research Applications
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- 4-hydroxy-2-quinolones
- Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Uniqueness
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Biological Activity
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
This compound belongs to the quinoline family, which is known for various pharmacological properties. The synthesis typically involves the condensation of appropriate precursors followed by methylation processes. For instance, one study reported the synthesis through alkylation reactions using methyl iodide under controlled conditions, resulting in high yields of the desired compound .
2.1 Antiviral Activity
Research indicates that this compound exhibits potent antiviral properties, particularly against Hepatitis B Virus (HBV). Molecular docking studies suggest that this compound can effectively inhibit HBV replication at concentrations as low as 10 µM . The mechanism appears to involve interference with viral entry or replication processes, making it a candidate for further development as an antiviral agent.
2.2 Anticancer Potential
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cells by modulating key apoptotic pathways. For example, it significantly increases the expression of pro-apoptotic proteins such as Bax and Caspase-7 while reducing the expression of anti-apoptotic factors like VEGFR-2 .
2.3 Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has demonstrated activity against various bacterial strains, suggesting potential applications in treating bacterial infections . The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
3. Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
4. Molecular Modeling Studies
Molecular modeling has been employed to predict the interactions between this compound and its biological targets. These studies often utilize docking simulations to assess binding affinities and elucidate potential mechanisms of action . The structural insights gained from these studies are crucial for optimizing the compound's efficacy and safety profiles.
Properties
CAS No. |
648448-99-1 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 4-oxo-3H-quinoline-6-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-3,5-6H,4H2,1H3 |
InChI Key |
GXVCFLTXZYPUEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















